![molecular formula C21H22FN3 B12886335 4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]- CAS No. 510755-21-2](/img/structure/B12886335.png)
4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl ethyl chain, and a quinolin-4-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and a suitable nucleophile.
Attachment of the Pyrrolidinyl Ethyl Chain: The pyrrolidinyl ethyl chain can be attached through a reductive amination reaction, where the quinoline derivative is reacted with 2-(pyrrolidin-1-yl)ethanamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the quinoline ring or the nitro group (if present).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The fluorophenyl group can enhance binding affinity to specific targets, while the pyrrolidinyl ethyl chain can improve the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: Similar structure with a chlorine atom instead of fluorine.
2-(4-bromophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: Similar structure with a bromine atom instead of fluorine.
2-(4-methylphenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
510755-21-2 |
|---|---|
Fórmula molecular |
C21H22FN3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C21H22FN3/c22-17-9-7-16(8-10-17)20-15-21(18-5-1-2-6-19(18)24-20)23-11-14-25-12-3-4-13-25/h1-2,5-10,15H,3-4,11-14H2,(H,23,24) |
Clave InChI |
WEJCHZANPAURGS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


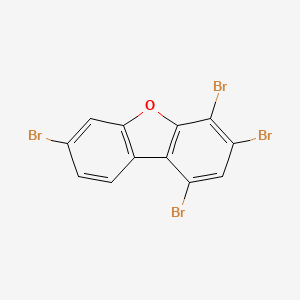
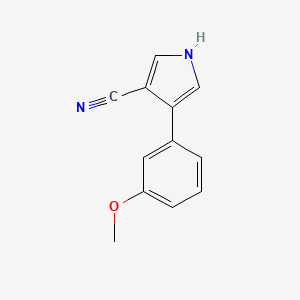
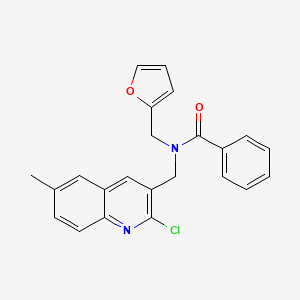
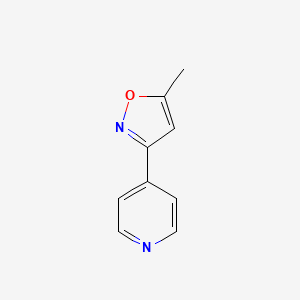

![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
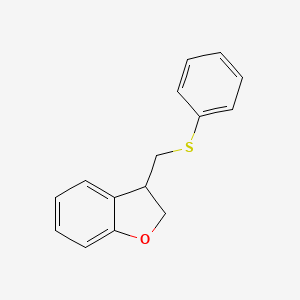

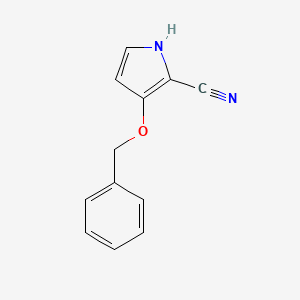
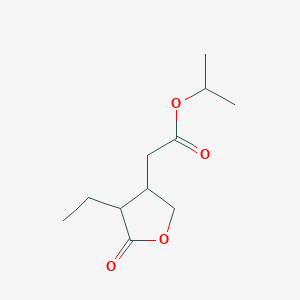
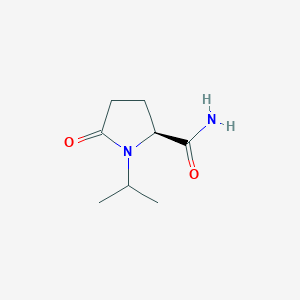
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)


